

chemical structure of (2R)-2,3-dimethylbutan-1-ol

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Compound of Interest

Compound Name: (2R)-2,3-dimethylbutan-1-ol

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An In-depth Technical Guide to (2R)-2,3-dimethylbutan-1-ol

Introduction

(2R)-2,3-dimethylbutan-1-ol is a chiral primary alcohol that serves as a crucial building block in asymmetric synthesis. Its stereodefined structure is of significant interest to researchers and professionals in drug development and fine chemical synthesis. The presence of a chiral center at the C2 position, adjacent to the primary alcohol, makes it a valuable synthon for introducing specific stereochemistry into larger, more complex molecules.^[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and its role in various applications.

Chemical and Physical Properties

The fundamental properties of (2R)-2,3-dimethylbutan-1-ol are summarized in the table below. These properties are essential for its handling, characterization, and application in chemical reactions.

Property	Value
Molecular Formula	C ₆ H ₁₄ O ^{[2][3][4][5]}
Molecular Weight	102.17 g/mol ^{[1][2]}
CAS Number	15019-27-9 ^{[1][2]}
IUPAC Name	(2R)-2,3-dimethylbutan-1-ol ^[2]
Boiling Point	142 °C at 760 mmHg ^[5]
Melting Point	-48.42 °C (estimate) ^[5]
Density	0.811 g/cm ³ ^[5]
Flash Point	38.6 °C ^[5]
Refractive Index	1.4185 ^[5]
Hydrogen Bond Donor Count	1 ^[5]
Hydrogen Bond Acceptor Count	1 ^[5]
Rotatable Bond Count	2 ^[5]
Complexity	41.4 ^{[2][5]}
XLogP3	1.7 ^{[2][5]}

Synthesis of (2R)-2,3-dimethylbutan-1-ol

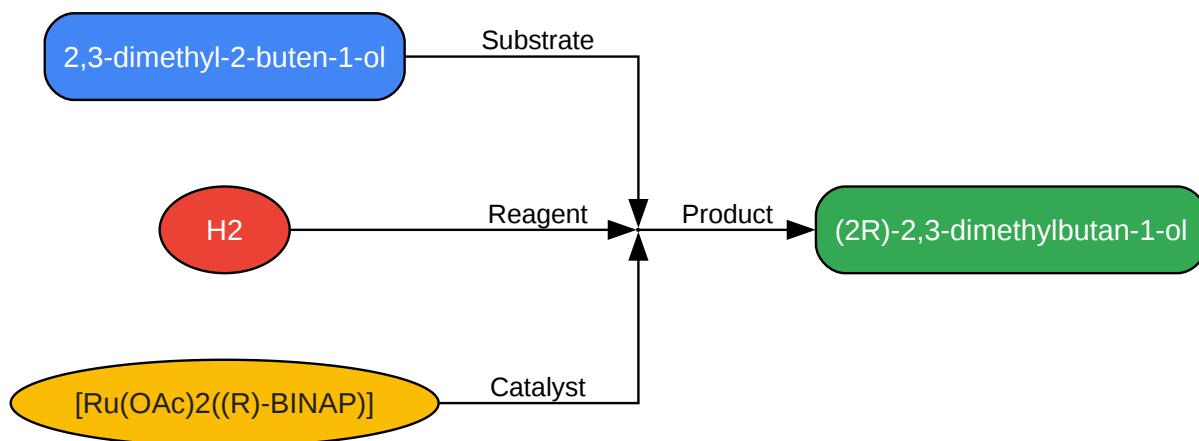
The synthesis of enantiomerically pure **(2R)-2,3-dimethylbutan-1-ol** is a key challenge addressed through various stereoselective strategies. These methods are critical for obtaining the desired stereoisomer for applications in pharmaceuticals and other specialized fields.

Asymmetric Hydrogenation

A prominent method for the synthesis of **(2R)-2,3-dimethylbutan-1-ol** is the asymmetric hydrogenation of its unsaturated precursor, 2,3-dimethyl-2-buten-1-ol.^[1] This reaction is effectively catalyzed by Ruthenium complexes containing the axially chiral diphosphine ligand (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The chirality of the final product is determined by the specific enantiomer of the BINAP ligand used.^[1]

Experimental Protocol: Asymmetric Hydrogenation of 2,3-dimethyl-2-buten-1-ol

- Catalyst Preparation: A solution of $[\text{Ru}(\text{OAc})_2((\text{R})\text{-BINAP})]$ is prepared in an appropriate solvent, such as methanol or ethanol, under an inert atmosphere (e.g., argon or nitrogen).
- Reaction Setup: The substrate, 2,3-dimethyl-2-buten-1-ol, is dissolved in the same solvent in a high-pressure reactor.
- Hydrogenation: The catalyst solution is added to the reactor. The vessel is then purged with hydrogen gas and pressurized to the desired level. The reaction is stirred at a specific temperature until completion.
- Work-up and Purification: Upon completion, the excess hydrogen is carefully vented. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield enantiomerically enriched **(2R)-2,3-dimethylbutan-1-ol**.

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Asymmetric Hydrogenation Workflow

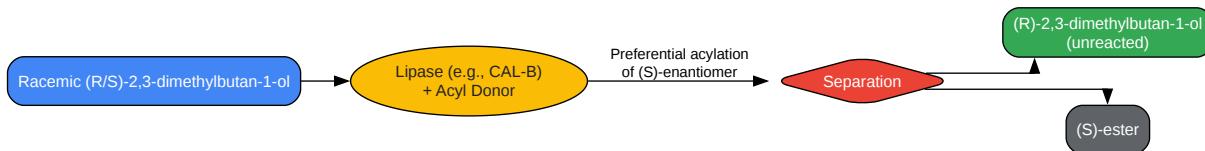
Chemoenzymatic and Biocatalytic Routes

Enzymatic methods offer high stereoselectivity for the synthesis of **(2R)-2,3-dimethylbutan-1-ol**. These approaches can involve either the kinetic resolution of a racemic mixture or the asymmetric reduction of a prochiral precursor.^[1]

- Kinetic Resolution: This technique utilizes enzymes, such as lipases (e.g., *Candida antarctica* lipase B, CAL-B), that exhibit different reaction rates for the two enantiomers of 2,3-dimethylbutan-1-ol.^[1] For instance, in the presence of an acyl donor, the enzyme will preferentially acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.^[1]
- Asymmetric Reduction: Alcohol dehydrogenases from various microorganisms can asymmetrically reduce the prochiral aldehyde, 2,3-dimethylbutanal, to produce **(2R)-2,3-dimethylbutan-1-ol** with high enantiomeric excess.^[1] The stereochemical outcome is often predictable by Prelog's rule, where the enzyme delivers a hydride to a specific face of the carbonyl group.^[1]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

- Reaction Mixture: A racemic mixture of 2,3-dimethylbutan-1-ol is dissolved in an organic solvent (e.g., toluene). An acyl donor, such as vinyl acetate, and a lipase (e.g., CAL-B) are added to the solution.
- Incubation: The mixture is incubated at a controlled temperature (e.g., 35°C) with gentle agitation.
- Monitoring: The reaction progress is monitored by techniques like gas chromatography (GC) to determine the conversion rate. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the formed ester.
- Separation: Once the desired conversion is reached, the enzyme is filtered off. The resulting mixture containing the ester and the unreacted alcohol is then separated by column chromatography.
- Hydrolysis (Optional): If the (S)-enantiomer is desired, the separated ester can be hydrolyzed under mild basic conditions to yield (S)-2,3-dimethylbutan-1-ol.^[1]

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Lipase-Catalyzed Kinetic Resolution Workflow

Spectroscopic Data

The structural elucidation and confirmation of **(2R)-2,3-dimethylbutan-1-ol** are typically achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While specific spectra are not provided here, data is available in public databases such as the NIST WebBook and ChemicalBook.[\[3\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#)

- ¹H NMR: The proton NMR spectrum provides information about the different types of protons and their connectivity in the molecule.
- ¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments.
- IR Spectroscopy: The infrared spectrum reveals the presence of functional groups, most notably the characteristic broad O-H stretch of the alcohol group.[\[3\]](#)[\[4\]](#)

Biological Activity and Applications

(2R)-2,3-dimethylbutan-1-ol and its derivatives have shown potential in various fields, particularly in drug development and as chiral synthons.

Role as a Chiral Building Block

The primary utility of **(2R)-2,3-dimethylbutan-1-ol** is as a chiral building block in the synthesis of complex organic molecules.[\[1\]](#) The stereocenter at the C2 position can be transferred to new molecules, which is crucial for the synthesis of pharmaceuticals and agrochemicals where biological activity is often dependent on a specific stereoisomer.[\[1\]](#) The primary alcohol group

serves as a versatile handle for further chemical transformations, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for substitution reactions.[1]

Potential Biological Activity

Research has indicated that 2,3-dimethylbutan-1-ol can interact with specific biological receptors.[8] Notably, it has been shown to interact with the adenosine A1 receptor, which may lead to a reduction in glutamate release, thereby affecting excitatory neurotransmission.[8] This suggests potential for further investigation in the field of neuropharmacology.[8] Additionally, derivatives of 2,3-dimethylbutan-1-ol have been explored for their antifungal properties.[9]

Industrial Applications

In an industrial context, branched-chain alcohols like 2,3-dimethylbutan-1-ol are used as intermediates in the production of fuel and lubricant additives due to their favorable solubility characteristics.[8] They also find applications in the fragrance and flavor industries.[8]

Chemical Structure

The chemical structure of **(2R)-2,3-dimethylbutan-1-ol** consists of a four-carbon butane chain with a hydroxyl group on the first carbon (C1). There are methyl groups attached to the second (C2) and third (C3) carbons. The "(2R)" designation specifies the stereochemistry at the chiral center (C2), indicating the spatial arrangement of the substituents according to the Cahn-Ingold-Prelog priority rules.

Chemical Structure of **(2R)-2,3-dimethylbutan-1-ol**

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